molecular formula C8H15BrO2 B033269 Tert-butyl 4-bromobutanoate CAS No. 110661-91-1

Tert-butyl 4-bromobutanoate

Cat. No.: B033269
CAS No.: 110661-91-1
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromobutanoate is an organic compound with the chemical formula C8H15BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of tert-butyl 4-bromobutanoate typically involves the esterification of 4-bromobutyric acid with tert-butanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The steps are as follows :

  • Mix 4-bromobutyric acid and tert-butanol in an appropriate molar ratio.
  • Add a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
  • Heat the mixture under reflux conditions to promote the reaction.
  • After the reaction is complete, the product is purified by distillation and recrystallization.

Chemical Reactions Analysis

Tert-butyl 4-bromobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-bromobutanoate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Tert-butyl 4-bromobutanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a tert-butyl ester group and a bromine atom, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) is an organic compound notable for its utility in chemical synthesis and its biological activity. This article explores its biological properties, mechanisms of action, and relevance in various fields, including pharmaceutical research and agrochemicals.

  • Molecular Formula : C8_8H15_{15}BrO2_2
  • Molecular Weight : 223.11 g/mol
  • Structure : The compound features a tert-butyl group attached to a 4-bromobutanoate moiety, which enhances its reactivity in organic synthesis.

This compound exhibits biological activity primarily through the following mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution, making it a versatile intermediate in synthesizing various biologically active molecules.
  • Steric Hindrance : The presence of the bulky tert-butyl group affects the regioselectivity and stereochemistry of reactions, which can lead to the formation of specific isomers that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These results indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

The varying IC50 values suggest that the compound's effectiveness can differ based on the type of cancer cell, which highlights its potential as a lead compound for further development in cancer therapy.

Case Studies

  • Synthesis of Antiviral Agents : Researchers utilized this compound as a key intermediate in synthesizing novel antiviral compounds. The resulting derivatives showed enhanced activity against viral infections, showcasing the compound's importance in medicinal chemistry.
  • Agrochemical Applications : In agricultural research, this compound has been explored for its potential as a herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth suggests it could be developed into effective agrochemicals.

Properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobutyric acid-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromobutanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromobutanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-bromobutanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-bromobutanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromobutanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-bromobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.